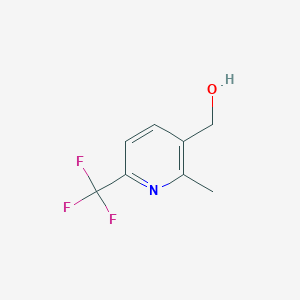

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNFCWBWHATSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375029 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-50-4, 113265-44-4 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113265-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

CAS Number: 113265-44-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1] Its structural features, including a trifluoromethyl group, a methyl group, and a hydroxymethyl substituent on the pyridine ring, confer unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 113265-44-4 |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Purity | Typically ≥95% for research applications[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, primarily involving the construction or modification of the pyridine ring. Two prominent methods are the modified Hantzsch pyridine synthesis and synthesis from halogenated precursors.

Modified Hantzsch Pyridine Synthesis

This approach involves the condensation of a β-ketoester, an aldehyde, and an enamine to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.

Experimental Protocol:

Workflow for Modified Hantzsch Synthesis

Caption: General workflow for the modified Hantzsch pyridine synthesis.

Synthesis from Halogenated Precursors

This is a common and versatile method that involves the use of a pre-functionalized pyridine ring, such as a chloropyridine derivative.

Experimental Protocol:

While a specific, detailed protocol for the synthesis of this compound from a halogenated precursor is not publicly available, a representative procedure for a similar transformation is described for the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This can serve as a model for the likely steps involved.

-

Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.

-

Reduction: The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Work-up: The reaction is typically quenched by the careful addition of water and an aqueous base (e.g., NaOH solution).

-

Purification: The crude product is then purified, often by silica gel column chromatography, to yield the desired alcohol.[2]

General Reaction Scheme

Caption: General synthetic approach from a halogenated precursor.

Quantitative Data

The following table summarizes available quantitative data from synthetic procedures related to trifluoromethylpyridine derivatives.

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Hantzsch Synthesis (Oxidation) | Dihydropyridine intermediate, MnO₂ | 2-Methyl-6-(trifluoromethyl)pyridine | - | BenchChem |

| Hantzsch Synthesis (Reduction) | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate, NaBH₄ | This compound | 55-60 | BenchChem |

| Bromination | This compound, PBr₃ | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 71 | BenchChem |

Biological Activity and Signaling Pathways

This compound has been identified as a key intermediate in the synthesis of inhibitors targeting Ghrelin O-acyltransferase (GOAT).[3]

The Ghrelin O-acyltransferase (GOAT) Signaling Pathway

GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in appetite stimulation and energy homeostasis. The acylation of ghrelin at its third serine residue is essential for its biological activity, enabling it to bind to its receptor, the growth hormone secretagogue receptor (GHSR). By inhibiting GOAT, the production of acylated ghrelin is reduced, leading to a decrease in appetite and food intake. This makes GOAT an attractive therapeutic target for the treatment of obesity and related metabolic disorders.[4]

Ghrelin Acylation and GOAT Inhibition Pathway

Caption: Simplified signaling pathway of ghrelin acylation and its inhibition.

Downstream Effects of GOAT Inhibition

Inhibition of GOAT leads to a reduction in acylated ghrelin levels, which in turn attenuates signaling through the GHSR. This has been shown to have downstream effects on cellular metabolism, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This signaling cascade is involved in regulating autophagy and lipid metabolism.[5]

Downstream Signaling of GOAT Inhibition

Caption: Downstream effects of GOAT inhibition on cellular metabolism.

Experimental Protocols for Biological Assays

GOAT Inhibition Assay

A common method to assess the inhibitory potential of compounds against GOAT is a cell-based assay using a stable cell line co-expressing proghrelin and GOAT.

Experimental Protocol Outline:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing human proghrelin and human GOAT in appropriate culture medium.

-

Compound Treatment: Seed the cells in multi-well plates and treat with varying concentrations of the test compound, such as a derivative of this compound.

-

Incubation: Incubate the cells for a defined period to allow for ghrelin acylation and inhibition.

-

Lysis and Sample Collection: Lyse the cells and collect the supernatant containing both acylated and unacylated ghrelin.

-

Quantification: Measure the concentrations of acylated and total ghrelin using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of ghrelin acylation and determine the IC₅₀ value of the inhibitor.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring specialized methods, provides access to a scaffold with desirable properties for drug development. The application of its derivatives as inhibitors of GOAT highlights its potential in the development of therapeutics for metabolic diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. This compound|CAS 113265-44-4 [benchchem.com]

- 2. [PDF] Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides | Semantic Scholar [semanticscholar.org]

- 3. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]

- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physical Properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical properties are fundamental to its handling, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its molecular structure, weight, and other identifier information. While specific experimental data for melting point, boiling point, and solubility remain limited in publicly accessible literature, this guide establishes a foundation for researchers working with this molecule.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group.

-

IUPAC Name: this compound

-

CAS Number: 113265-44-4[1]

-

Molecular Formula: C₈H₈F₃NO[1]

-

Molecular Weight: 191.15 g/mol [1]

The structural arrangement of these functional groups significantly influences the molecule's chemical reactivity and physical behavior. The trifluoromethyl group, a strong electron-withdrawing group, impacts the electron density of the pyridine ring, while the hydroxymethyl group provides a site for further chemical modifications and contributes to its polarity.

Tabulated Physical Properties

| Property | Value | Source |

| CAS Number | 113265-44-4 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available literature. However, standard methodologies for determining melting point, boiling point, and solubility of organic compounds would be applicable.

Proposed Method for Melting Point Determination

A standard capillary melting point apparatus could be utilized. A small, dry sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded as the melting point.

Proposed Method for Boiling Point Determination

For the determination of the boiling point, a distillation apparatus would be suitable. The compound would be heated in a flask connected to a condenser, and the temperature at which the liquid boils and its vapor condenses would be recorded as the boiling point at a given pressure.

Proposed Method for Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane) at a specified temperature (e.g., 25°C) would be performed. This would involve adding a known amount of the solute to a known volume of the solvent and observing for dissolution. For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods could be employed.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, culminating in the determination of its physical properties.

Conclusion

This technical guide consolidates the currently available physical property information for this compound. While foundational data such as molecular formula and weight are established, there is a clear need for experimental determination and publication of its melting point, boiling point, and solubility in various solvents. The outlined experimental approaches and logical workflow provide a roadmap for researchers to obtain these critical data points, which will be invaluable for the broader scientific community engaged in the development of novel pharmaceuticals and agrochemicals.

References

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

An In-depth Review of a Potent Ghrelin O-acyltransferase (GOAT) Inhibitor

This technical guide provides a comprehensive overview of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).

Chemical Structure and Physicochemical Properties

This compound is a pyridine derivative characterized by a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl substituent at the 3-position of the pyridine ring.[1] The presence of the trifluoromethyl group is a key structural feature that enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113265-44-4 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 191.1 °C at 760 mmHg (for a similar isomer) | [3] |

| Melting Point | Not Available | |

| Water Solubility | Slightly inferior solubility in water | [4] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [4] |

| InChI Key | Not Available for this specific isomer, but related structures are documented. |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multi-step processes, often starting from commercially available pyridine precursors. While specific, detailed protocols for this exact molecule are proprietary, general synthetic strategies can be inferred from the literature.

Experimental Protocol: General Synthesis Approach

A plausible synthetic route involves the following key transformations:

-

Halogenation of a Picoline Precursor: The synthesis may commence with a substituted picoline (methylpyridine) that undergoes halogenation at the methyl group.

-

Fluorination: The halogenated intermediate is then subjected to a fluorination reaction to introduce the trifluoromethyl group. This can be achieved using reagents like potassium fluoride in a high-boiling solvent such as dimethyl sulfoxide (DMSO).[4]

-

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position through various methods. One common approach is the formylation of the pyridine ring followed by reduction.

-

Purification: The final product is typically purified using standard techniques such as column chromatography on silica gel or recrystallization to achieve high purity.[1]

Biological Activity and Mechanism of Action

The primary biological target of this compound is Ghrelin O-acyltransferase (GOAT), a crucial enzyme in the activation of the hormone ghrelin.[1]

Ghrelin O-acyltransferase (GOAT) Inhibition

Ghrelin, often referred to as the "hunger hormone," requires acylation with an octanoyl group on its third serine residue to become biologically active. This process is catalyzed by GOAT. The active form, acyl-ghrelin, binds to the growth hormone secretagogue receptor 1a (GHS-R1a), stimulating appetite, food intake, and promoting fat storage.

This compound acts as an inhibitor of GOAT, thereby preventing the acylation of ghrelin. This leads to a decrease in the levels of active acyl-ghrelin, which in turn reduces the activation of the GHS-R1a receptor. By inhibiting this pathway, the compound has the potential to modulate energy balance and glucose metabolism, making it a promising candidate for the treatment of obesity and type 2 diabetes.[5]

Downstream Signaling Pathway of GOAT Inhibition

The inhibition of GOAT by this compound initiates a cascade of downstream cellular events. A simplified representation of this signaling pathway is depicted below.

Therapeutic Potential and Applications

The unique mechanism of action of this compound as a GOAT inhibitor opens up several potential therapeutic avenues.

-

Obesity and Metabolic Syndrome: By reducing appetite and potentially improving glucose metabolism, this compound is a strong candidate for the development of anti-obesity drugs. Its ability to modulate energy homeostasis addresses a key factor in metabolic syndrome.

-

Type 2 Diabetes: The link between ghrelin signaling and insulin sensitivity suggests that GOAT inhibitors could play a role in the management of type 2 diabetes.

-

Oncology: Some studies have suggested a link between ghrelin signaling and the proliferation of certain cancer cells. One study highlighted the ability of this compound to inhibit GOAT as a potential application in treating obesity-related cancers by reducing cell proliferation.[1]

-

Alcohol Use Disorder: Emerging research has implicated the ghrelin system in reward-seeking behaviors, suggesting that GOAT inhibitors could be explored for the treatment of alcohol use disorder.

Experimental Protocols

Protocol 5.1: In Vitro GOAT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against GOAT.

-

Reagents and Materials:

-

Recombinant human GOAT enzyme

-

Ghrelin peptide (substrate)

-

Octanoyl-CoA (co-substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with appropriate additives)

-

Detection system (e.g., fluorescence-based or mass spectrometry-based)

-

-

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a microplate, add the GOAT enzyme, ghrelin peptide, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding octanoyl-CoA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the amount of acylated ghrelin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Experimental Workflow: GOAT Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro GOAT inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the ghrelin pathway. Its potent inhibition of GOAT, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, makes it a valuable lead compound for addressing a range of metabolic disorders and potentially other conditions. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

- 1. This compound|CAS 113265-44-4 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. 3-Pyridinemethanol, 6-Fluoro-2-Methyl- | Properties, Uses, Safety Data, Synthesis & Supplier Info - Advanced Chemical Reference [pipzine-chem.com]

- 5. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]

Molecular Weight of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

The molecular weight of the compound (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is 191.15 g/mol .[1] This pyridine derivative is noted for its trifluoromethyl group, which can enhance its biological activity.[1]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol [1] |

| CAS Number | 113265-44-4[1][2] |

| InChI Key | PXDNFCWBWHATSU-UHFFFAOYSA-N[1] |

Structural Information

The structure of this compound consists of a pyridine ring with three substituents:

-

A methyl group at the 2-position.

-

A hydroxymethyl group at the 3-position.

-

A trifluoromethyl group at the 6-position.

The presence of the hydroxymethyl group provides a site for further synthetic modifications, making it a versatile intermediate in the development of more complex molecules.[1] The trifluoromethyl group is often incorporated to improve properties such as metabolic stability and binding affinity.[1]

Experimental Protocols

Due to the proprietary and varied nature of synthetic and experimental protocols, specific detailed methodologies for the synthesis and application of this compound are typically found in patented literature or specific research publications. However, a general experimental workflow for the characterization of such a compound would involve the following steps:

Diagram: General Characterization Workflow

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

-

Synthesis: The compound is synthesized through a multi-step organic chemistry process.

-

Purification: The crude product is purified, often using techniques like column chromatography, to achieve a high degree of purity (typically ≥95%).[1]

-

Structural Elucidation: The chemical structure of the purified compound is confirmed using analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of the final product.[1]

Applications in Research

This compound serves as a building block in medicinal chemistry and drug discovery.[1] Its structural features make it a valuable precursor for the synthesis of potential therapeutic agents, with investigations into its use for anticancer, antiviral, and metabolic applications.[1] The hydroxymethyl group, in particular, allows for various chemical transformations, enabling its use as an intermediate in the creation of more complex bioactive molecules.[1]

References

Unveiling the Solubility Profile of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The following table provides a standardized format for recording experimentally determined solubility data for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Researchers can populate this table with their findings to facilitate clear comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Water | Shake-Flask / HPLC | ||||

| Ethanol | Shake-Flask / HPLC | ||||

| Methanol | Shake-Flask / HPLC | ||||

| Isopropyl Alcohol | Shake-Flask / HPLC | ||||

| Acetone | Shake-Flask / HPLC | ||||

| Acetonitrile | Shake-Flask / HPLC | ||||

| Dichloromethane | Shake-Flask / HPLC | ||||

| Ethyl Acetate | Shake-Flask / HPLC | ||||

| Hexane | Shake-Flask / HPLC | ||||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask / HPLC | ||||

| 5% Hydrochloric Acid (HCl) | Visual / Titration | ||||

| 5% Sodium Hydroxide (NaOH) | Visual / Titration | ||||

| 5% Sodium Bicarbonate (NaHCO₃) | Visual / Titration |

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following protocols are adapted from established methodologies for organic compounds.[5][6][7][8]

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics in various solvent classes.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

-

Litmus paper or pH meter

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]

-

Observe whether the compound dissolves completely. If it dissolves, it is considered soluble in that solvent.

-

If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.[8]

-

For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify potential acidic or basic functional groups.[5][7][8]

-

Compounds insoluble in aqueous acids and bases should be tested in concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups with oxygen or nitrogen.[8]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvent

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of the compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a constant temperature shaker bath.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the sample through a syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound, starting from basic qualitative tests to more quantitative measures.

Caption: A flowchart illustrating the decision-making process for solubility testing.

References

Spectroscopic and Structural Elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the key pharmaceutical intermediate, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 113265-44-4). Due to the absence of publicly available, experimentally verified spectra, this document presents illustrative and predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also provided. The guide is intended to serve as a practical reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, aiding in the characterization and quality control of this important compound. A workflow for the general spectroscopic analysis of organic compounds is also presented.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the methyl and hydroxymethyl groups provide sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound during synthesis and drug development processes. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition.

Illustrative Spectroscopic Data

The following tables summarize the predicted and illustrative spectroscopic data for this compound.

Disclaimer: The data presented in this section is illustrative and based on typical values for similar chemical structures. It has not been experimentally verified for this specific compound. Researchers should obtain and interpret data from their own samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-4 |

| 7.50 | d | 1H | H-5 |

| 4.75 | s | 2H | -CH₂OH |

| 2.60 | s | 3H | -CH₃ |

| ~2.5 (broad) | s | 1H | -OH |

Table 2: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C-2 |

| 148.0 (q, JCF ≈ 35 Hz) | C-6 |

| 138.0 | C-4 |

| 132.5 | C-3 |

| 123.0 (q, JCF ≈ 275 Hz) | -CF₃ |

| 118.5 | C-5 |

| 60.0 | -CH₂OH |

| 23.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Illustrative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1470 | Medium | C=C stretch (pyridine ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Illustrative Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191.06 | 100 | [M]⁺ (Molecular Ion) |

| 174.06 | 45 | [M - OH]⁺ |

| 162.05 | 80 | [M - CH₂OH]⁺ |

| 142.04 | 30 | [M - CF₃]⁺ |

| 114.05 | 55 | [M - CF₃ - CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a small amount of the solid sample on a clean, dry attenuated total reflectance (ATR) crystal.

-

Apply gentle pressure with the instrument's clamp to ensure good contact between the sample and the crystal.

-

Alternatively, for a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent disk using a hydraulic press.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

The mass spectrum is obtained using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

For ESI, the sample solution is infused directly into the ion source.

-

For EI, the sample is typically introduced via a gas chromatograph (GC-MS).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z values.

-

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is illustrative, it serves as a valuable reference for researchers working with this compound. The detailed, generalized experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. Adherence to rigorous spectroscopic analysis is paramount for ensuring the identity, purity, and structural integrity of this and other critical pharmaceutical intermediates.

Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical compounds. The synthesis is presented in a two-stage process, commencing with the formation of the intermediate aldehyde, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, followed by its selective reduction to the target alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

-

Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: This intermediate can be prepared via a modified Hantzsch pyridine synthesis followed by a formylation reaction.

-

Reduction to this compound: The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent, typically sodium borohydride.

This pathway offers a reliable method for the preparation of the target molecule with good overall yield.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This stage involves the construction of the substituted pyridine ring followed by the introduction of the formyl group.

2.1.1. Modified Hantzsch Pyridine Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

This reaction constructs the pyridine ring from acyclic precursors.

-

Reaction:

-

Ethyl trifluoroacetoacetate, an ammonium source (e.g., ammonium acetate), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are reacted to form a dihydropyridine intermediate.

-

The dihydropyridine is then oxidized to the aromatic pyridine, 2-methyl-6-(trifluoromethyl)pyridine.

-

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl trifluoroacetoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent such as acetic acid or ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add an oxidizing agent, such as manganese dioxide (MnO2) or nitric acid, portion-wise.

-

Stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).

-

Filter the reaction mixture to remove the oxidant and any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-methyl-6-(trifluoromethyl)pyridine.

-

2.1.2. Formylation of 2-Methyl-6-(trifluoromethyl)pyridine

This step introduces the aldehyde functionality at the 3-position of the pyridine ring.

-

Reaction: Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

-

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 3.0 eq) in a suitable solvent like dichloromethane (DCM) to 0°C.

-

Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in DCM to the reaction mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, is purified by column chromatography.

-

Stage 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This final step converts the intermediate aldehyde to the target alcohol.

-

Reaction: Reduction of the aldehyde using sodium borohydride (NaBH₄).

-

Experimental Protocol:

-

Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Hantzsch Synthesis | Ethyl trifluoroacetoacetate, Ethyl acetoacetate, Ammonium acetate | Acetic Acid, MnO₂ | Reflux, then RT | 4-6, then 2-4 | 60-75 | >95 |

| Formylation | 2-Methyl-6-(trifluoromethyl)pyridine | POCl₃, DMF, DCM | 0 to Reflux | 2-4 | 70-85 | >97 |

Table 2: Reduction to this compound

| Reactant | Reducing Agent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | NaBH₄ / Methanol | 0 to RT | 1-2 | 90-98 | >98 |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

An In-depth Technical Guide to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique structural features, including a trifluoromethyl group that enhances metabolic stability and lipophilicity, and a reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological applications of this compound, with a particular focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT), a key enzyme in metabolic regulation. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to serve as a resource for researchers in the field.

Introduction and Discovery

The introduction of a trifluoromethyl group into pyridine rings was first reported in 1947.[1] However, it was not until after 1990 that trifluoromethyl-substituted pyridine derivatives gained significant attention, particularly in the development of agrochemicals and pharmaceuticals.[1] The specific compound, this compound (CAS Number: 113265-44-4), is a heterocyclic building block designed for research and development.[2][3] While a singular "discovery" paper for this exact molecule is not readily identifiable, its synthesis and application are embedded within the broader history of trifluoromethylpyridines and their utility as key intermediates.[1]

This compound is notable for its trifluoromethyl group, which significantly enhances its biological activity, and a hydroxymethyl group that provides a handle for further synthetic modifications.[2][3] It has been investigated for various therapeutic potentials, including anticancer and antiviral effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 113265-44-4 | [2] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | |

| Appearance | Not specified in retrieved results | |

| Melting Point | Not specified in retrieved results | |

| Boiling Point | Not specified in retrieved results | |

| Purity | Commercially available at ≥95% | [2] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from simpler pyridine precursors. A plausible and commonly employed synthetic strategy is the reduction of the corresponding carboxylic acid or its ester derivative, namely 2-methyl-6-(trifluoromethyl)nicotinic acid or its methyl ester.

A general workflow for the synthesis is outlined below:

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public literature, a general procedure based on the reduction of the corresponding nicotinic acid is described below.

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2)

This intermediate is commercially available. However, a general method for the synthesis of similar nicotinic acids involves the halogenation and subsequent carboxylation of a suitable pyridine precursor.

Step 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid to this compound

Principle: The carboxylic acid functional group of 2-methyl-6-(trifluoromethyl)nicotinic acid is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes.

General Procedure (Hypothetical):

-

A solution of 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (e.g., 1.5-2.0 eq), is added dropwise to the cooled solution of the nicotinic acid with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Note: This is a generalized protocol and would require optimization for specific yields and purity. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of compounds with significant biological activity. One of the most notable applications is in the development of inhibitors for Ghrelin O-acyltransferase (GOAT).

Inhibition of Ghrelin O-acyltransferase (GOAT)

Ghrelin is a peptide hormone that plays a central role in appetite stimulation and energy homeostasis. For ghrelin to become biologically active, it must be acylated, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[4] Inhibition of GOAT prevents the acylation of ghrelin, thereby reducing its orexigenic (appetite-stimulating) effects. This makes GOAT an attractive therapeutic target for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[4]

A potent GOAT inhibitor, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, incorporates the this compound moiety, highlighting the importance of this chemical scaffold in the design of such inhibitors.[5]

Signaling Pathway

The inhibition of GOAT by compounds derived from this compound disrupts the ghrelin signaling pathway. A simplified representation of this pathway is shown below.

Other Potential Applications

Beyond its role in metabolic diseases, this compound and its derivatives have been explored for other therapeutic applications, including:

-

Anticancer Activity: Some studies suggest that this compound exhibits anticancer properties, potentially through the inhibition of GOAT, which may play a role in obesity-related cancers.[2]

-

Antiviral Effects: The unique chemical structure has also led to investigations into its potential as an antiviral agent.[2]

-

Agrochemicals: The biological activity of trifluoromethylpyridines makes them useful in the development of insecticides, herbicides, and fungicides.[2]

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its history is intertwined with the development of fluorinated pyridines for various industrial applications. The ability to synthesize this compound and its derivatives provides a valuable platform for the discovery of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of the ghrelin signaling pathway. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors. Further research into efficient and scalable synthetic routes and a deeper exploration of its biological activities will undoubtedly expand its utility in the future.

References

- 1. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 113265-44-4 [benchchem.com]

- 4. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Core: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring creates a privileged scaffold in modern medicinal chemistry and agrochemistry. Trifluoromethylpyridines (TFMPs) exhibit a unique combination of physicochemical properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth exploration of the core characteristics of TFMP compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics and crop protection agents.

Core Physicochemical Characteristics

The trifluoromethyl group is a potent electron-withdrawing moiety that profoundly influences the electronic and lipophilic character of the pyridine ring. This substitution imparts several key properties that are highly advantageous in drug design.

Lipophilicity and Acidity

The CF3 group significantly increases the lipophilicity of the pyridine scaffold, as indicated by the partition coefficient (logP). This property can enhance membrane permeability and improve oral bioavailability. The strong electron-withdrawing nature of the CF3 group also lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be beneficial in avoiding off-target interactions with aminergic receptors and improving the overall selectivity profile of a drug candidate.

A compilation of experimental and predicted pKa and logP values for several key trifluoromethylpyridine compounds is presented in Table 1. These values are crucial for developing structure-activity relationships (SAR) and for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Compounds

| Compound | CAS Number | Molecular Formula | pKa | logP |

| 2-(Trifluoromethyl)pyridine | 368-48-9 | C6H4F3N | - | 1.7 |

| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | - | - |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | 2.92 (Predicted)[1] | - |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | -2.57 (Predicted)[2] | 2.7 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | -3.34 (Predicted)[3] | 3.3 |

Note: Experimental values are prioritized where available. Predicted values are provided as an estimation and should be used with caution.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By blocking potential sites of metabolism, the CF3 group can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4]

Table 2: In Vitro Metabolic Stability of Representative Compounds

| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Flupyrazofos | Rat Liver Microsomes | 47.8 (for oxon metabolite) | - |

| DPC 963 | Human Liver Microsomes | - | Vmax = 25.6 pmol/min/mg (for M5), 22.9 pmol/min/mg (for M8) |

Note: Data is often context-dependent and varies with the specific compound and experimental conditions.

Synthesis of Trifluoromethylpyridine Compounds

Several synthetic strategies are employed for the preparation of trifluoromethylpyridine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Two primary approaches for synthesizing the trifluoromethylpyridine core are:

-

Chlorine/Fluorine Exchange: This method involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or potassium fluoride (KF). This is a widely used industrial method for large-scale production.[5]

-

Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Common building blocks include trifluoroacetoacetate and other trifluoromethyl-containing ketones and enones. This method offers versatility in accessing a wide range of substituted TFMPs.[5]

A general workflow for the synthesis of trifluoromethylpyridines is depicted below.

General synthetic approaches to trifluoromethylpyridines.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol details the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals and pharmaceuticals, via the chlorination of 3-picoline followed by fluorination.

Step 1: N-oxidation of 3-Methylpyridine

-

To a solution of 3-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction and neutralize with a base.

-

Extract the product, N-oxy-3-methylpyridine, with an organic solvent and purify by distillation or crystallization.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

-

Treat the N-oxy-3-methylpyridine with a chlorinating agent such as benzoyl chloride.

-

The reaction is typically carried out in an inert solvent at an elevated temperature.

-

The resulting mixture contains the desired 2-chloro-5-methylpyridine along with its isomer, 2-chloro-3-methylpyridine. For many subsequent reactions, this mixture can be used without separation.[6]

Step 3: Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

-

The crude 2-chloro-5-methylpyridine is subjected to radical chlorination using chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and UV light.[6]

-

The reaction is typically performed in a chlorinated solvent like carbon tetrachloride or o-dichlorobenzene at reflux.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine.

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

-

The crude 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent. Anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly used, often with a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB).[6]

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the final product, 2-chloro-5-(trifluoromethyl)pyridine, by distillation or column chromatography.

Applications in Drug Discovery

The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into numerous successful drugs and clinical candidates, particularly in the area of kinase inhibition.

Kinase Inhibition and Signaling Pathways

Many TFMP-containing compounds have been developed as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases and improve the overall drug-like properties of the inhibitor.

One important signaling pathway that is a target for cancer therapy is the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Idelalisib is an example of a PI3Kδ inhibitor used in the treatment of certain B-cell malignancies.[7][8] The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by a PI3K inhibitor.

The PI3K/Akt/mTOR signaling pathway and inhibition by a PI3K inhibitor.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a multi-step process that involves the identification of a target, screening of compound libraries, and optimization of lead compounds. A typical workflow for the discovery of kinase inhibitors, including those with a trifluoromethylpyridine core, is outlined below.

A typical drug discovery workflow for kinase inhibitors.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer.

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the diluted liver microsome solution.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The final volume and concentrations should be optimized for the specific assay.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Conclusion

Trifluoromethylpyridine compounds represent a cornerstone of modern medicinal and agrochemical research. Their unique physicochemical properties, including enhanced lipophilicity, modulated basicity, and improved metabolic stability, make them highly attractive scaffolds for the design of novel bioactive molecules. A thorough understanding of their synthesis, reactivity, and biological effects is crucial for leveraging their full potential in the development of next-generation drugs and crop protection agents. The experimental protocols and workflows provided in this guide offer a practical framework for researchers working with this important class of compounds.

References

- 1. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]

- 2. 2-Chloro-5-trifluoromethylpyridine CAS#: 52334-81-3 [amp.chemicalbook.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS#: 69045-84-7 [m.chemicalbook.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 5. mercell.com [mercell.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Trifluoromethylpyridine Core: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyridine ring has emerged as a powerful strategy in medicinal and agricultural chemistry. This unique structural motif bestows a range of desirable physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, trifluoromethylpyridine derivatives have garnered significant attention, leading to the development of a diverse array of biologically active compounds with applications spanning from oncology and infectious diseases to weed and pest management. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various trifluoromethylpyridine derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines. A notable area of investigation is the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [6] |

| C32 (Melanoma) | 24.4 | [6] | ||

| DU145 (Prostate) | 27.8 | [6] | ||

| MCF-7 (Breast) | >50 | [6] | ||

| Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [2] |

| MCF-7 (Breast) | 3.24 | [2] | ||

| PC-3 (Prostate) | 5.12 | [2] | ||

| Pyrimidine | Compound 17v | H1975 (Lung) | 2.27 | [7] |

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Signaling Pathway: EGFR Inhibition

Many trifluoromethylpyridine-based anticancer agents function by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][8] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking these downstream signals.[3]

Antimicrobial Activity of Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine scaffold is also a key component in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected trifluoromethylpyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine Nucleoside | Compound 4 | Staphylococcus aureus | 1.3-2.1 | [5] |

| Bacillus infantis | 1.5-2.3 | [5] | ||

| Escherichia coli | 4.5-4.9 | [5] | ||

| Pyrazole Derivative | Compound 18 | S. aureus (MRSA) | 0.78-1.56 | [9] |

| Bacillus subtilis | <0.78 | [9] | ||

| Pyrazole Derivative | Compound 25 | S. epidermidis | 1.56 | [9] |

| Enterococcus faecium | 0.78 | [9] |

Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[10][11]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the trifluoromethylpyridine derivative in a 96-well microtiter plate containing a suitable broth medium.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁴ to 10⁵ CFU/mL).[10]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[11]

Herbicidal Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have been successfully commercialized as herbicides for the control of a broad spectrum of weeds in various crops.[13][14][15] Many of these compounds act by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[16][17]

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of selected trifluoromethylpyridine derivatives, including half-maximal inhibitory concentration (IC50) values against the target enzyme and median effective dose (ED50) values from greenhouse assays.

| Compound Class | Derivative Example | Target/Species | Activity Metric | Value | Reference |

| α-Trifluoroanisole | Compound 7a | Nicotiana tabacum PPO | IC50 | 9.4 nM | [18] |

| Abutilon theophrasti | ED50 | 13.32 g a.i./ha | [18] | ||

| Amaranthus retroflexus | ED50 | 5.48 g a.i./ha | [18] |

Experimental Protocols: Herbicidal Activity Evaluation

Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are essential for evaluating the herbicidal activity of compounds under controlled conditions.[19][20]

-

Plant Preparation: Sow seeds of target weed species in pots containing a suitable soil mix and grow them in a greenhouse under controlled conditions (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[19]

-

Herbicide Application: Prepare various concentrations of the trifluoromethylpyridine derivative and apply them to the plants using a calibrated spray chamber to ensure uniform coverage.[19]

-

Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it to a constant weight, and calculate the percent growth reduction relative to untreated control plants.[20]

Mechanism of Action: PPO Inhibition

PPO-inhibiting herbicides block the last common enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.[17][21]

General Synthetic Workflow

The synthesis of biologically active trifluoromethylpyridine derivatives often starts from a commercially available or readily synthesized trifluoromethylpyridine building block. Subsequent functionalization through various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and amidation, allows for the introduction of diverse substituents to modulate the biological activity.

This guide highlights the significant role of the trifluoromethylpyridine scaffold in the development of new therapeutic and agrochemical agents. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel and more effective trifluoromethylpyridine derivatives.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. clyte.tech [clyte.tech]

- 3. ClinPGx [clinpgx.org]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]

- 17. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 18. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals